molecular formula C7H12ClNO B13864390 3-(2-Furyl)propan-1-amine Hydrochloride

3-(2-Furyl)propan-1-amine Hydrochloride

Cat. No.: B13864390
M. Wt: 161.63 g/mol
InChI Key: DTJUOYBGZSRKAS-UHFFFAOYSA-N
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Description

Structural Classifications and Nomenclature

Furyl-substituted propanamines are a class of organic molecules characterized by a specific structural arrangement. The nomenclature, as exemplified by 3-(2-Furyl)propan-1-amine, precisely describes this structure:

Furan (B31954): The core is a furan ring, a five-membered aromatic heterocycle. wikipedia.org

2-Furyl: This indicates that the substituent is attached to the furan ring at the second position (C2), adjacent to the oxygen atom.

Propan: A three-carbon aliphatic chain serves as a linker.

1-amine: A primary amine group (-NH₂) is located at the first carbon of the propane (B168953) chain, distal to the furan ring.

The term "hydrochloride" specifies that the compound is an amine salt, formed by the reaction of the basic amine group with hydrochloric acid. This salt formation is a standard method to improve the handling characteristics and aqueous solubility of amines.

Role as Key Intermediates and Scaffolds in Complex Molecule Synthesis

The bifunctional nature of furyl-substituted propanamines—possessing both a reactive furan ring and a versatile primary amine—makes them valuable as key intermediates and molecular scaffolds in organic synthesis. acs.orgresearchgate.net The furan moiety is a versatile precursor that can be transformed into a variety of other functional groups. acs.org For instance, the furan ring can undergo oxidative ring-opening reactions to yield 1,4-dicarbonyl compounds, providing a pathway to construct different cyclic and acyclic systems. acs.orgresearchgate.net

Simultaneously, the primary amine group serves as a crucial handle for building molecular complexity. It can readily participate in reactions such as amide bond formation, alkylation, and reductive amination, allowing for the attachment of diverse molecular fragments. enamine.netfiveable.me This dual reactivity allows chemists to use furyl-substituted propanamines as foundational building blocks for the synthesis of more elaborate molecules, including those with potential applications in medicinal chemistry and materials science. acs.orgresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

3-(furan-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c8-5-1-3-7-4-2-6-9-7;/h2,4,6H,1,3,5,8H2;1H

InChI Key

DTJUOYBGZSRKAS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCN.Cl

Origin of Product

United States

Synthetic Methodologies for 3 2 Furyl Propan 1 Amine and Analogous Furyl Amines

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a versatile and widely employed method for the synthesis of furyl-amines. This approach involves the reduction of unsaturated precursors in the presence of a metal catalyst and hydrogen gas. The selectivity of the hydrogenation can be controlled by the choice of catalyst, reaction conditions, and the nature of the starting material.

Reduction of 3-(2-Furyl)acrolein (B1300914) to 3-(2-Furyl)propanal and Subsequent Hydrogenation to 3-(2-Furyl)propan-1-ol

The synthesis of 3-(2-furyl)propan-1-amine can be approached via a multi-step process that begins with the selective hydrogenation of 3-(2-furyl)acrolein. A key intermediate in this pathway is 3-(2-furyl)propan-1-ol, which can be subsequently converted to the desired amine. The initial reduction of 3-(2-furyl)acrolein involves a two-step hydrogenation sequence.

In a study utilizing ruthenium nanoparticles supported on a β-cyclodextrin-based polymer, the hydrogenation of 3-(2-furyl)acrolein was observed to proceed in a stepwise manner. researchgate.net The first step involves the reduction of the carbon-carbon double bond of the acrolein moiety to yield 3-(2-furyl)propanal. researchgate.net This saturated aldehyde is then further hydrogenated to the corresponding alcohol, 3-(2-furyl)propan-1-ol. researchgate.net The reaction profile indicates that 3-(2-furyl)acrolein is first converted to 3-(2-furyl)propanal, which is subsequently hydrogenated to 3-(2-furyl)propan-1-ol. researchgate.net

Starting MaterialIntermediateFinal Product (Alcohol)Catalyst System
3-(2-Furyl)acrolein3-(2-Furyl)propanal3-(2-Furyl)propan-1-olRuthenium nanoparticles on a β-cyclodextrin-based polymer

This table illustrates the sequential reduction of 3-(2-furyl)acrolein to 3-(2-furyl)propan-1-ol.

Direct Catalytic Hydrogenation of Furyl-Substituted Unsaturated Aldehydes to the Amine (Base Form) using Specific Catalysts (e.g., Raney Nickel)

The direct conversion of furyl-substituted unsaturated aldehydes to the corresponding amines in a single step is a highly desirable process due to its atom economy. This transformation is a form of reductive amination where the aldehyde first reacts with an amine source (like ammonia) to form an imine, which is then hydrogenated. Raney Nickel is a commonly used catalyst for such hydrogenations. acs.org It is a heterogeneous catalyst known for its high activity in hydrogenating a variety of functional groups, including imines. acs.orgresearchgate.net

While direct hydrogenation of the aldehyde to the amine without an external amine source is not the primary pathway, the in-situ formation of an imine from the aldehyde and ammonia (B1221849), followed by hydrogenation, is a well-established one-pot method. nih.gov For furfural (B47365) and its derivatives, this process can be challenging due to the potential for side reactions, such as hydrogenation of the furan (B31954) ring or polymerization. nih.gov However, with careful control of reaction conditions and catalyst selection, good yields of the desired primary amine can be achieved. The use of nickel-containing catalysts, including Raney Nickel, is prevalent in the hydrogenation of α,β-unsaturated ketones and is applicable to related aldehyde systems. google.com

Substrate ClassAmine SourceCatalystProduct Class
Furyl-substituted unsaturated aldehydesAmmoniaRaney NickelFuryl-substituted amines

This table outlines the general components for the direct reductive amination of furyl aldehydes.

Asymmetric Hydrogenation for Chiral Furyl Amine Synthesis

The synthesis of chiral amines is of great importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. nih.govacs.org Asymmetric hydrogenation provides a powerful tool for the enantioselective synthesis of chiral furyl amines. nih.govacs.org

One effective strategy for achieving stereocontrol in the synthesis of chiral amines is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

In the context of furyl amines, a study has demonstrated the stereocontrolled synthesis of (R)-α-alkyl-2-furfurylamines using (-)-2-hydroxypinan-3-one as a chiral auxiliary. tandfonline.com This method resulted in high enantiomeric excesses (e.e.), ranging from 91.4% to over 98%. tandfonline.com The use of chiral auxiliaries has been successfully applied in a wide range of asymmetric transformations, including alkylation and aldol (B89426) reactions, to produce enantiomerically pure compounds. researchgate.net

Chiral AuxiliaryTarget Molecule ClassAchieved Enantiomeric Excess
(-)-2-Hydroxypinan-3-one(R)-α-Alkyl-2-furfurylamines91.4% to >98%
PseudoephenamineEnantiomerically enriched carboxylic acids, aldehydes, ketones, and alcoholsHigh diastereoselectivities

This table provides examples of chiral auxiliaries and their application in asymmetric synthesis. tandfonline.comnih.gov

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamines is one of the most efficient methods for the synthesis of chiral amines. nih.govacs.orgnih.gov This approach offers excellent atom economy and high enantioselectivity. nih.govacs.org The key to this methodology is the use of a chiral catalyst, which is typically a complex of a transition metal (such as rhodium, iridium, or ruthenium) with a chiral ligand. nih.govacs.orgajchem-b.com

These principles are directly applicable to the synthesis of chiral furyl amines. The asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines has been reported using an Iridium/(S,S)-f-Binaphane catalyst, providing chiral amines with up to 90% e.e. nih.govacs.org The catalyst and substrate interact to form a diastereomeric transition state, leading to the preferential formation of one enantiomer of the product. A variety of chiral ligands, including those with P-chirality, have been developed to enhance both the selectivity and the rate of these reactions. ajchem-b.com The asymmetric hydrogenation of imines is a powerful and direct route to valuable α-chiral amines and has been implemented on an industrial scale. nih.govacs.orgresearchgate.net

MetalLigand TypeSubstrate Class
IridiumChiral Diphosphine (e.g., (S,S)-f-Binaphane)N-alkyl α-aryl furan-containing imines
RhodiumChiral DiphosphineEnamides, Enamines
RutheniumChiral N-sulfonylated 1,2-diamineImines, Ketones

This table summarizes common transition metal catalysts used in the asymmetric hydrogenation of imines and enamines. nih.govacs.orgnih.govajchem-b.comrsc.org

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org This method is highly versatile and can be performed as a one-pot reaction. wikipedia.org

For the synthesis of furyl-amines, reductive amination of furanic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), is an attractive route. nih.govresearchgate.net A two-step, one-pot process has been described for the reductive amination of furanic aldehydes. nih.govresearchgate.net This process involves the initial non-catalytic condensation of the aldehyde with a primary amine to form an imine, followed by the hydrogenation of the imine over a catalyst, such as a Cu-based catalyst derived from a layered double hydroxide. nih.govresearchgate.net This method has been successfully used to synthesize a range of N-substituted 5-(hydroxymethyl)-2-furfuryl amines in good to excellent yields. nih.govresearchgate.net

A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices in laboratory-scale synthesis. harvard.edu For larger-scale and more sustainable processes, catalytic hydrogenation is often preferred. nih.gov Biocatalytic reductive amination using amine dehydrogenases is also an emerging approach for the synthesis of chiral amines. frontiersin.org

Carbonyl CompoundAmine SourceReducing Agent/CatalystProduct
Furanic Aldehydes (e.g., HMF)Primary AminesH₂ / CuAlOₓ catalystN-substituted 5-(hydroxymethyl)-2-furfuryl amines
Aldehydes/KetonesAmmoniaH₂ / Co catalystPrimary Amines
KetonesAmmoniaAmine Dehydrogenase (AmDH)Chiral Amines

This table showcases different reductive amination systems for the synthesis of various amines. nih.govnih.govresearchgate.netfrontiersin.org

Reaction of Carbonyl Precursors with Ammonia or Amine Compounds under Reductive Conditions

Reductive amination is a cornerstone for the synthesis of primary amines from aldehydes or ketones. The process involves two key steps: the initial reaction between the carbonyl group and ammonia to form an imine intermediate, followed by the in-situ reduction of this imine to the corresponding primary amine. acs.orgnih.gov The use of a high molar ratio of ammonia is a common strategy to maximize the selectivity towards the primary amine and minimize the formation of secondary or tertiary amine byproducts. scirp.orgmasterorganicchemistry.com

For the synthesis of 3-(2-Furyl)propan-1-amine, the precursor would be 3-(2-furyl)propanal. The reaction pathway proceeds via the condensation of the aldehyde with ammonia, generating a transient imine, which is then immediately hydrogenated to yield the target 3-(2-Furyl)propan-1-amine. nih.gov This direct, one-stage approach is valued for its efficiency and atom economy, particularly when molecular hydrogen is used as the reducing agent. mdma.ch

Heterogeneous Catalysis in Reductive Amination (e.g., Raney Nickel, Pd/C)

Heterogeneous catalysts are widely employed in industrial and laboratory-scale reductive aminations due to their ease of separation and potential for recycling. researchgate.netnih.govnih.gov Catalysts based on non-noble metals such as nickel and cobalt are particularly common for the amination of furanic aldehydes. nih.gov

Raney Nickel (Raney® Ni) has proven to be an effective catalyst for the reductive amination of furan derivatives. rsc.org Studies on the direct reductive amination of 2,5-diformylfuran (DFF) with ammonia demonstrated that acid-treated Raney Nickel catalysts could achieve significant yields of 2,5-bis(aminomethyl)furan. scirp.orgscirp.org The enhanced activity is attributed to a higher composition of Ni(0) species and a larger surface area. scirp.orgscirp.orgresearchgate.net Other nickel-based catalysts, such as coprecipitated Ni-Al oxides (NiyAlOx), have also shown high efficacy, achieving yields up to 90% for the amination of furfural to furfurylamine (B118560) in aqueous media under mild conditions. acs.orgnih.gov

The choice of catalyst and support can significantly influence reaction outcomes. A comparative study on the reductive amination of furfural highlighted the varied performance of different metal catalysts and supports, indicating that catalyst selection is critical for optimizing the yield of the desired primary amine. mdpi.com

Table 1. Performance of Various Heterogeneous Catalysts in the Reductive Amination of Furanic Aldehydes
CatalystSubstrateProductYield (%)ConditionsReference
Acid-treated Ni-Raney2,5-Diformylfuran2,5-Bis(aminomethyl)furan42.6THF-water, NH₃, H₂ scirp.org
Ni₆AlOₓ5-Hydroxymethylfurfural (HMF)5-Aminomethyl-2-furylmethanol99Aqueous NH₃, 100°C, 1 bar H₂ acs.org
Ni₆AlOₓFurfuralFurfurylamine90Aqueous NH₃, 100°C, 4 bar H₂ acs.org
Rh/Al₂O₃FurfuralFurfurylamine~92Aqueous NH₃, 80°C, H₂
Fe/(N)SiCAcetophenone1-Phenylethanamine>99Aqueous NH₃, 140°C, 6.5 MPa H₂ researchgate.net

Homogeneous Catalysis in Reductive Amination (e.g., Rhodium, Iridium, Ruthenium Complexes with Nitrogen-Containing Ligands)

Homogeneous catalysts, typically organometallic complexes, offer high activity and selectivity under mild reaction conditions. While their separation from the product can be more complex than with heterogeneous systems, their performance is often superior for specific transformations. mdma.ch

Rhodium(I) complexes with chelating diphosphine ligands have been successfully employed for the reductive amination of various aldehydes and ketones with hydrogen gas. mdma.chresearchgate.net These catalysts can operate under smooth conditions, although a competing reaction is the reduction of the carbonyl compound to the corresponding alcohol. researchgate.net Rhodium complexes have also been used in Leuckart-type reductive aminations, which utilize ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen and hydrogen source. mdpi.com

Ruthenium and Iridium complexes are also effective. For instance, Cp*Ir complexes with 2-picolinamide moieties catalyze the direct reductive amination of ketones to primary amines using ammonium formate. organic-chemistry.org Ru-catalyzed systems have been developed for the synthesis of amines from carbonyls and ammonia with H₂. mdpi.com These homogeneous systems provide a powerful alternative for synthesizing complex amines, including chiral derivatives, with high efficiency. mdma.chmdpi.com

Functional Group Transformations and Derivatization

The 3-(2-Furyl)propan-1-amine molecule possesses two primary sites for chemical modification: the primary amine and the furan ring. Each offers distinct opportunities for derivatization.

Reactions Involving the Primary Amine Functionality (e.g., N-Alkylation, Acylation, Amide Formation)

The primary amine group is a versatile nucleophile, readily undergoing reactions such as N-alkylation and N-acylation.

N-Alkylation: This process introduces alkyl groups onto the nitrogen atom. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, alternative methods provide higher selectivity. masterorganicchemistry.com Reductive amination, for instance, can be used sequentially to install different alkyl groups in a controlled manner. masterorganicchemistry.com

N-Acylation and Amide Formation: The reaction of the primary amine with acylating agents like acyl chlorides or carboxylic acids (using coupling agents) is a fundamental method for forming robust amide bonds. The reaction between an acyl chloride and an amine is often rapid and exothermic, typically performed under cooled conditions. Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using various coupling reagents (e.g., carbodiimides like EDCI, or uronium salts like HATU) or by forming an activated intermediate like a thioester. nih.gov These methods are central to medicinal chemistry and allow for the synthesis of a vast array of amide derivatives. researchgate.net

Transformations of the Furan Moiety (e.g., Ring Modifications, Substitutions, Cycloadditions)

The furan ring in 3-(2-Furyl)propan-1-amine is an electron-rich aromatic system, making it susceptible to specific chemical transformations.

Electrophilic Substitution: Furan is significantly more reactive towards electrophiles than benzene (B151609), allowing reactions to proceed under milder conditions. pearson.compearson.comchemicalbook.com Electrophilic attack occurs preferentially at the C2 position (or C5 if C2 is occupied) because the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, with three possible resonance structures contributing to its stability compared to only two for attack at the C3 position. chemicalbook.comquora.com Typical electrophilic substitutions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. youtube.com

Cycloadditions: The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov This reactivity allows for the construction of oxabicyclic systems. The reaction is often reversible, with the stability of the adduct depending on the nature of the dienophile and substituents on the furan ring. nih.govresearchgate.net Electron-withdrawing groups on the furan can influence the diene character and facilitate the reaction. researchgate.net This cycloaddition provides a powerful tool for converting the five-membered furan ring into a six-membered carbocycle, significantly altering the molecular scaffold. nih.gov

Advanced Synthetic Strategies and Tandem Processes

Modern synthetic chemistry emphasizes efficiency and sustainability through the development of one-pot reactions, multicomponent reactions, and tandem (or cascade) processes. These strategies minimize intermediate purification steps, reduce waste, and can rapidly build molecular complexity.

One-pot, multi-component reactions are particularly powerful. For instance, the synthesis of highly substituted pyridines has been achieved through a three-component reaction of ynals, isocyanates, and amines. organic-chemistry.org Similarly, N-per(poly)fluoroalkanesulfonyl amidines can be prepared in a one-step, three-component reaction of sulfonyl azides, a ketone, and a secondary amine under mild conditions. researchgate.net

Tandem reactions, where a sequence of transformations occurs in a single pot, have been developed for the synthesis of furan derivatives. For example, (furyl)methyl disulfides can be synthesized via a tandem reaction of conjugated ene-yne-ketones with disulfide nucleophiles. researchgate.net Another advanced strategy involves combining distinct reaction types in a one-pot, two-step sequence. An example is the amination of a furan followed by an in-situ Diels-Alder reaction to generate complex polysubstituted anilines, showcasing the potential to rapidly construct valuable chemical entities from simple furan precursors. researchgate.net These advanced methodologies offer elegant and efficient pathways to novel furyl-amine derivatives and related structures.

Metal-Catalyzed Coupling Reactions in the Synthesis of Furyl-Substituted Systems

The construction of furyl-substituted systems, which are precursors to compounds like 3-(2-Furyl)propan-1-amine, frequently employs metal-catalyzed coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable for their efficiency and functional group tolerance. acs.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is a premier method for aryl-aryl bond formation under mild conditions. acs.org This makes it highly suitable for creating complex, functionalized molecules. acs.org The versatility of this reaction is demonstrated in its application to pharmaceutical synthesis, where optimization of catalysts, bases, and solvent systems is crucial for achieving high yields and purity while minimizing byproducts like protodeboronation. acs.org For instance, the use of Pd(OAc)₂ with PPh₃ or more advanced catalyst systems like Pd₂(dba)₃/S-Phos has been optimized for large-scale syntheses. acs.org

Another significant advancement is the direct C-H activation of furan rings for cross-coupling reactions. This approach avoids the pre-functionalization required in traditional cross-coupling methods, making it more atom-economical and environmentally friendly. mdpi.com Studies have explored NHC-palladium(II) complexes as pre-catalysts for the direct arylation of furanyl derivatives with arylbromides. mdpi.comresearchgate.net Optimization of reaction conditions—such as catalyst loading, base, and solvent—has led to high conversion rates for various furan substrates. researchgate.net For example, a specific NHC-palladium(II) complex achieved full or nearly full conversion in the coupling of 4-bromoacetophenone with several furan derivatives at 120 °C using KOAc as a base in dimethylacetamide. researchgate.net

Beyond palladium, other transition metals like gold and indium have been used to catalyze the synthesis of multisubstituted furans from allenyl ketones through cycloisomerization, which involves a novel nih.govacs.org-alkyl shift. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions for Furan Synthesis

Catalyst System Reaction Type Substrates Key Conditions Yield Reference
Pd(OAc)₂ / PPh₃ Suzuki-Miyaura Coupling Boronic acid and organic bromide Na₂CO₃, 1,4-dioxane/toluene/H₂O High acs.org
Pd₂(dba)₃ / S-Phos Suzuki-Miyaura Coupling Boronic acid and organic bromide Dicyclohexylamine, EtOH/H₂O High, <1% protodeboronation acs.org
NHC-Palladium(II) Complex C-H Activation/Arylation 2-Butylfuran and 4-bromoacetophenone 1 mol% catalyst, KOAc, DMAc, 120 °C, 3h Full Conversion researchgate.net
In(OTf)₃ or [Au(PPh₃)]OTf Cycloisomerization Allenyl ketones 2-10 mol% catalyst, various solvents Up to 95% nih.gov

One-Pot Synthetic Routes for Related β-Amino Acids

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. While 3-(2-Furyl)propan-1-amine is a γ-amino compound, the methodologies developed for β-amino acids are often adaptable and provide valuable insights. Common strategies for accessing β-amino acids include conjugate additions, Mannich-type reactions, and homologations of α-amino acids. illinois.edu However, these often require pre-functionalized starting materials and multiple steps. illinois.edu

Recent advancements have focused on more direct approaches. A notable example is a bio-inspired, one-pot multicomponent reaction that combines a furan, a thiol, and an amine under physiological conditions to generate stable pyrrole (B145914) heterocycles. researchgate.net This "Furan-Thiol-Amine (FuTine)" reaction proceeds through the oxidation of the furan to generate a reactive dialdehyde (B1249045) intermediate, which then sequentially reacts with the thiol and amine. researchgate.net This method is compatible with a wide range of functional groups on all three components, including various amino acids. researchgate.net

Another efficient one-pot procedure involves the Lossen-type rearrangement of sulfonic esters of N-hydroxyimides. nih.gov When these esters react with primary alcohols in the presence of a base like triethylamine (B128534), they furnish Nα-urethane-protected β-amino acids (like β-alanine derivatives) and γ-amino acids with excellent yields and purity. nih.gov This method provides a direct route to protected amino acids, which are important building blocks in peptide synthesis. nih.gov

More recent developments include metal-catalyzed aminocarbonylation of alkenes and carboxylation of aziridines, which provide novel pathways to β-amino acid derivatives from simple building blocks. illinois.edu

Table 2: One-Pot Syntheses for Amino Acid Derivatives

Method Key Reagents Product Type Key Features Reference
Furan-Thiol-Amine (FuTine) MCR Furan, Thiol, Amine N-pyrrole heterocycles Bio-inspired, occurs under physiological conditions, broad substrate scope researchgate.net
Lossen Rearrangement Sulfonic esters of N-hydroxyimides, Alcohols, Triethylamine Nα-urethane-protected β- and γ-amino acids High yields and purity, one-pot procedure nih.gov
Palladium-catalyzed Aminocarbonylation Alkenes, Amine source, CO, Pd(O₂CCF₃)₂ N-protected β-amino acid derivatives Intermolecular reaction, utilizes hypervalent iodine illinois.edu
Nickel-catalyzed Carboxylation Aziridines, CO₂, Ni catalyst β-amino acids Provides an alternative route from simple heterocycles illinois.edu

Organocatalytic Approaches to Chiral Amine Synthesis

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective transformations, has become a cornerstone of modern synthetic chemistry. unibo.it This approach is particularly powerful for the synthesis of chiral amines, which are prevalent in pharmaceuticals. researchgate.net Organocatalysis avoids the use of potentially toxic and expensive metals and often proceeds under mild conditions.

A primary strategy involves the asymmetric reduction of ketimines. L-proline-derived N-carbonyl amides have been immobilized on polymeric matrices and used as chiral Lewis bases to facilitate the reduction of ketimines with trichlorosilane (B8805176) (HSiCl₃), achieving enantiomeric excesses as high as 86%. researchgate.net The design of these immobilized catalysts, including the choice of linker and polymer support, allows for fine-tuning of steric and electronic properties to optimize activity and selectivity. researchgate.net

Primary amine catalysts, derived from natural sources like amino acids and Cinchona alkaloids, are also highly versatile. rsc.org They can activate substrates through the formation of enamine or iminium ion intermediates. unibo.it For example, the reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst forms a chiral iminium ion, which lowers the LUMO of the π system and enhances its reactivity toward nucleophilic attack at the β-position. unibo.it This activation mode has been successfully applied in Michael additions to synthesize precursors for antiviral agents. unibo.it

Furthermore, chiral Brønsted acids, such as 3,3'-diaryl-BINOL catalysts, have been used in the asymmetric allylation of N-acylimines, achieving high enantioselectivities (90–99% ee) and good yields. beilstein-journals.org These organocatalytic methods provide robust pathways to enantiomerically enriched amines that could be applied to furan-containing substrates. beilstein-journals.orgnih.gov

Table 3: Organocatalytic Methods for Chiral Amine Synthesis

Catalyst Type Reaction Substrate Product Enantioselectivity (ee) Reference
Immobilized L-proline derivative Ketimine Reduction N-aryl ketimines Chiral amines Up to 86% researchgate.net
Chiral Primary Amines Michael Addition α,β-Unsaturated aldehydes α-Functionalized aldehydes Not specified unibo.it
3,3'-Diaryl-BINOL Asymmetric Allylation N-acylimines Chiral homoallylic amines 90–99% beilstein-journals.org
Chiral Disulfonimide Hosomi–Sakurai Allylation In situ-formed N-Fmoc-imines Fmoc-protected homoallylic amines Not specified beilstein-journals.org

Cascade Intramolecular Cyclizations in Furan Chemistry

Cascade reactions, also known as tandem or domino reactions, enable the rapid construction of complex molecular architectures from simple precursors in a single operation. nih.gov In furan chemistry, these reactions are used to build fused and polycyclic systems, including those containing amine functionalities.

One such strategy involves the reaction of aldehydes containing a tethered alkyl chloride and an alkenyl group with an amine. nih.gov This sequence initiates a cascade involving condensation to an imine, cyclization to form an azomethine ylide, and a subsequent intramolecular dipolar cycloaddition. nih.gov This process can create three new rings and multiple stereocenters with high stereochemical control in a single transformation. nih.gov

Rhodium-catalyzed intramolecular reactions of 1-tosyl-1,2,3-triazoles with furans provide another pathway. rsc.org This reaction generates an azavinyl carbene that triggers a rearrangement of the furan ring, leading to the one-pot synthesis of valuable 2-formyl- and 2-acetylpyridine (B122185) building blocks from easily accessible (furan-2-ylmethyl)propargyl amines. rsc.org

Furthermore, cascade radical cyclizations have been developed for the synthesis of complex benzofurylethylamine derivatives. nih.gov This method involves a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by an intermolecular radical-radical coupling. nih.gov This approach provides access to polycyclic benzofurans that are otherwise difficult to prepare. nih.gov Silver-catalyzed tandem heterocyclization/[3 + 2] cycloaddition of α-alkynylenones with β-enaminones has also been developed to efficiently synthesize functionalized cyclopenta[c]furans. acs.org

Table 4: Examples of Cascade Cyclizations in Furan Chemistry

Reaction Type Key Precursors Catalyst/Reagent Product Key Features Reference
Cyclization-Cycloaddition Aldehyde with tethered alkyl chloride and alkene, Amine Heat Fused tricyclic amines Forms three rings in one step, high stereocontrol nih.gov
Azavinyl Carbene Rearrangement 1-Tosyl-1,2,3-triazoles with furan moiety Rhodium catalyst Functionalized pyridines One-pot synthesis from propargyl amines rsc.org
Radical Cyclization/Coupling 2-Azaallyl anions, 2-Iodo aryl allenyl ethers Single-electron transfer Polycyclic benzofurylethylamines Mild conditions, constructs complex amine derivatives nih.gov
Heterocyclization/[3 + 2] Cycloaddition α-Alkynylenones, β-Enaminones Ag(I) catalyst Cyclopenta[c]furans Constructs two new five-membered rings in a single pot acs.org

Chemical Reactivity and Mechanistic Investigations of 3 2 Furyl Propan 1 Amine Hydrochloride

Reactivity of the Amine Functionality

The presence of a propylamino side chain on the furan (B31954) ring introduces a site of basicity and nucleophilicity, which is fundamental to the molecule's chemical character. However, as a hydrochloride salt, these properties are substantially modified.

The nitrogen atom of the primary amine in 3-(2-furyl)propan-1-amine possesses a lone pair of electrons, making it both a Brønsted-Lowry base (a proton acceptor) and a Lewis base or nucleophile (an electron pair donor). chemguide.co.uk Primary alkylamines are generally effective nucleophiles, capable of attacking electron-deficient centers. masterorganicchemistry.com Their reactivity in nucleophilic substitution reactions, for instance, is typically greater than that of ammonia (B1221849) but can be tempered by steric hindrance. masterorganicchemistry.com

The basicity of the amine is a measure of its ability to accept a proton to form the corresponding ammonium (B1175870) ion. While a direct correlation between basicity (pKa) and nucleophilicity is not always straightforward, stronger bases are often stronger nucleophiles, with some exceptions. acs.orgresearchgate.net The amine in 3-(2-furyl)propan-1-amine readily reacts with acids, such as hydrochloric acid, to form a stable salt.

PropertyDescriptionInfluencing Factors
Nucleophilicity The ability of the amine's nitrogen lone pair to attack an electrophilic carbon.Steric hindrance, solvent, electronic effects of the furan ring. masterorganicchemistry.com
Basicity The ability of the amine to accept a proton (H+).Inductive effects of the alkyl chain and furan ring, solvation effects.

The specified compound, 3-(2-Furyl)propan-1-amine hydrochloride, is the ammonium salt formed by the reaction of the primary amine with hydrochloric acid. In this state, the nitrogen's lone pair is engaged in a bond with a proton, forming a positively charged ammonium group (-NH3+).

Loss of Nucleophilicity: The ammonium salt form has no available lone pair on the nitrogen, thus eliminating the nucleophilic character of the amine group. It cannot participate in reactions that require a nucleophilic amine, such as acylation or alkylation, unless first neutralized with a base to regenerate the free amine.

Electronic Effect on the Furan Ring: The ammonium group is strongly electron-withdrawing due to its positive charge. This effect is transmitted through the propyl chain to the furan ring. Consequently, the electron density of the aromatic furan system is significantly reduced. This deactivation profoundly impacts the ring's susceptibility to electrophilic attack, a key reaction pathway for furans. researchgate.netrsc.org

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that exhibits reactivity patterns distinct from benzene (B151609), including a greater susceptibility to electrophilic attack and participation in cycloaddition reactions. pearson.com The nature of the substituent at the 2-position is a critical determinant of this reactivity.

Furan is significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions. pearson.com Attack by an electrophile occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). This regioselectivity is due to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during α-attack, which allows for delocalization of the positive charge over three atoms, including the ring oxygen. pearson.comquora.comquora.com Attack at the β-position results in a less stable intermediate with only two resonance structures.

In this compound, the C2 position is occupied. The -CH2CH2CH2NH3+ substituent acts as a deactivating, electron-withdrawing group. This deactivation reduces the rate of electrophilic substitution compared to unsubstituted furan or 2-alkylfurans. Despite this deactivation, the directing effect still favors substitution at the other α-position, C5.

Position of Electrophilic AttackStability of IntermediateReason for Stability/Instability
C5 (α-attack) More StablePositive charge is delocalized over three atoms via resonance. quora.com
C3 or C4 (β-attack) Less StablePositive charge is delocalized over only two atoms. quora.com

The furan nucleus is sensitive to acidic conditions and can undergo acid-catalyzed decomposition, which often involves ring-opening and subsequent polymerization. fayoum.edu.eg The presence of hydrochloric acid in the salt form means that this compound is inherently in an acidic environment, making this a relevant degradation pathway, particularly under elevated temperatures or in the presence of strong acids.

The mechanism is initiated by the protonation of the furan ring, most likely at the C5 position, which disrupts the aromatic system. This is followed by nucleophilic attack, typically by water or another available nucleophile, leading to the formation of a 1,4-dicarbonyl compound through ring cleavage. Studies on other 2-substituted furans have confirmed this susceptibility to acid-catalyzed ring opening. acs.orgacademax.com

Due to its reduced aromatic character compared to benzene, furan can function as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgrsc.org The reactivity of furan as a diene is highly dependent on the electronic nature of its substituents.

Electron-donating groups enhance the electron density of the diene, increasing its reactivity towards electron-deficient dienophiles. rsc.orgacs.org

Electron-withdrawing groups decrease the electron density, making the furan a less reactive diene in normal-electron-demand Diels-Alder reactions. rsc.org

For this compound, the electron-withdrawing ammonium group deactivates the furan ring, making it significantly less reactive in Diels-Alder reactions compared to its free amine counterpart, 3-(2-furyl)propan-1-amine.

Under specific conditions, the furan ring can also undergo transformations into other heterocyclic systems. For example, heating furan derivatives with ammonia and a catalyst can lead to the formation of substituted pyrroles or pyridines, although such reactions often require harsh conditions. fayoum.edu.egnii.ac.jp

Mechanistic Studies of Catalytic Reactions

The catalytic conversion of furan-based compounds, such as 3-(2-Furyl)propan-1-amine, is a cornerstone of biorefinery processes, aiming to produce valuable chemicals and biofuels. mdpi.com Understanding the underlying reaction mechanisms is critical for designing selective and efficient catalysts.

Hydrogenation Mechanism Pathways and Selectivity

The hydrogenation of furan derivatives can proceed through various pathways, leading to a range of products. The selectivity of these reactions is highly dependent on the catalyst type, support material, and reaction conditions. mdpi.com For a molecule like 3-(2-Furyl)propan-1-amine, hydrogenation can target the furan ring or potentially other functional groups if present in derivatives.

A study on the hydrogenation of a structurally similar compound, 3-(2-furyl)acrolein (B1300914), over ruthenium nanoparticles provides insight into the stepwise mechanism. The reaction proceeds in a consecutive manner:

Initially, the exocyclic carbon-carbon double bond is hydrogenated to form 3-(2-furyl)propanal.

This intermediate is then reduced to 3-(2-furyl)propan-1-ol.

Finally, the furan ring is saturated to yield 3-(tetrahydrofuryl)propan-1-ol. researchgate.net

This sequential reduction highlights the catalyst's ability to selectively hydrogenate different unsaturated parts of the molecule. The furan ring is typically more difficult to hydrogenate than exocyclic C=C or C=O bonds.

Catalyst choice is paramount in determining product distribution. For instance, in furfural (B47365) hydrogenation, Ni-based catalysts often show high selectivity towards fully saturated products like tetrahydrofurfuryl alcohol (THFA), whereas Cu-based catalysts tend to be more selective for furfuryl alcohol, the product of carbonyl group reduction without ring saturation. researchgate.net The choice of solvent also plays a significant role; aprotic solvents can enhance selectivity towards specific furan derivatives by stabilizing intermediates and modifying the catalyst's intrinsic reactivity. bohrium.comacs.org For example, using n-heptane with trace amounts of chloroform (B151607) over Ni-based catalysts can suppress furan ring hydrogenation and significantly boost selectivity towards 2-methylfuran. researchgate.net

Table 1: Catalyst Selectivity in Furfural Hydrogenation
CatalystSupportPrimary ProductReference
NiAl2O3Tetrahydrofurfuryl alcohol (THFA) researchgate.net
CuAl2O3Methyl-furan (in low polarity solvent) acs.org
Pd-NiMWNTTetrahydrofurfuryl alcohol (THFA) mdpi.com
Pd-FeSiO22-Methylfuran (MF) mdpi.com

Insights into Hydroamination and Hydroaminoalkylation Mechanisms

Hydroamination and hydroaminoalkylation are atom-economical methods for synthesizing amines by adding an N-H bond across a C=C double bond. Mechanistic studies using Group 5 metal (tantalum and niobium) binaphtholate catalysts for the intermolecular hydroaminoalkylation of unactivated alkenes have provided significant insights. nih.govunivie.ac.at

The proposed catalytic cycle involves several key steps:

Amine Binding and Amide Formation: The amine substrate coordinates to the metal center.

Metallaaziridine Formation: The alkene then inserts into the metal-amide bond, forming a three-membered metallaaziridine ring. This step is typically a fast, reversible, and nondissociative process. nih.govunivie.ac.at

Protonolysis: The metallaaziridine intermediate is then protonated by another amine molecule, which regenerates the metal-amide catalyst and releases the alkylamine product.

Role of Catalyst Structure and Ligand Effects in Reaction Mechanisms

The structure of the catalyst, including the active metal, the support material, and any associated ligands, exerts profound control over the reaction mechanism and, consequently, the product selectivity.

Active Metal: The nature of the metal determines the intrinsic activity. Noble metals like Pd, Pt, and Ru are highly active for hydrogenation, but their cost has driven research into more abundant, non-noble metals like Ni, Co, Cu, and Fe. nih.govfrontiersin.org Bimetallic catalysts, such as Pd-Ni or Ni-Fe, can exhibit synergistic effects, leading to enhanced activity or selectivity compared to their monometallic counterparts. mdpi.com

Ligand and Solvent Effects: Ligands, including solvents, can modify the electronic and steric properties of the metal center, thereby tuning its catalytic behavior. In some palladium-catalyzed C-H activation/amination reactions, sulfoxide-oxazoline (SOX) ligands establish a dynamic equilibrium with the catalytically inactive bis(arylamine)palladium(II) complex, allowing the reaction to proceed efficiently. acs.org The addition of chlorinated solvents to nickel-catalyzed furfural hydrogenation has been proposed to block the active sites responsible for furan ring hydrogenation, thereby increasing selectivity towards side-chain reduction products. researchgate.net Similarly, capping ligands like polyvinylpyrrolidone (B124986) (PVP) or polyvinyl alcohol (PVA) used in nanoparticle synthesis can affect the exposure of active sites and catalyst stability. researchgate.net

Kinetic Analysis of Reaction Profiles

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by monitoring the concentration of reactants, intermediates, and products over time.

In the hydrogenation of 3-(2-furyl)acrolein, a kinetic profile clearly demonstrated the consecutive nature of the reaction. researchgate.net The concentration of the starting material decreased steadily, while the intermediate, 3-(2-furyl)propanal, first accumulated and then was consumed as it converted to the subsequent alcohol product. This type of profile confirms a stepwise reaction pathway rather than a concerted one. researchgate.net

For hydroaminoalkylation reactions, kinetic studies have established the reaction orders with respect to the catalyst, amine, and alkene. nih.gov The observation of saturation kinetics at high alkene concentrations suggests that the alkene is involved in a rapid pre-equilibrium step, such as the formation of the metallaaziridine intermediate. nih.govunivie.ac.at Isotopic labeling studies and the measurement of kinetic isotope effects have further helped to identify the rate- and stereodetermining steps of the catalytic cycle. nih.gov

Investigating Named Reactions Applicable to Furyl-Propanamine Synthesis/Derivatization

The synthesis of the carbon skeleton of 3-(2-Furyl)propan-1-amine and its derivatives often relies on classic organic reactions that are adept at forming new carbon-carbon bonds.

Knoevenagel Condensation in Furaldehyde Chemistry

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, typically an amine. wikipedia.orgsigmaaldrich.com This reaction is highly relevant to the synthesis of precursors for 3-(2-Furyl)propan-1-amine, as it allows for the extension of the carbon chain at the 2-position of the furan ring starting from furaldehyde.

The mechanism proceeds as follows:

The amine catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

This enolate acts as a nucleophile, attacking the carbonyl carbon of furaldehyde.

A subsequent dehydration step, often occurring spontaneously, eliminates a molecule of water to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

A notable application is the reaction between furaldehyde and malononitrile (B47326), catalyzed by chitosan (B1678972) (a sustainable organocatalyst) under solvent-free mechanochemical conditions. This method produces the corresponding furfurylidene malononitrile in excellent yields (>85%) at room temperature in under 30 minutes. nih.gov The resulting product, containing a C=C double bond and nitrile groups, is a versatile intermediate that can be further modified through hydrogenation and reduction reactions to ultimately yield the 3-(2-furyl)propan-1-amine structure.

Table 2: Knoevenagel Condensation of Furaldehyde with Malononitrile
ReactantsCatalystConditionsYieldReference
Furaldehyde, MalononitrileChitosanSolvent-free, Room Temp., Mechanochemical>85% nih.gov
2-Methoxybenzaldehyde, Thiobarbituric acidPiperidineEthanolNot specified wikipedia.org

Mannich Reaction and its Variants with Furan Derivatives

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of carbon acids. It is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine or ammonia. Furan and its derivatives serve as effective substrates in this reaction due to the electron-rich nature of the furan ring, which makes it susceptible to electrophilic substitution.

The core mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion (also known as an Eschenmoser salt) from the reaction between formaldehyde and the amine. The furan ring, acting as a nucleophile, then attacks the iminium ion. This electrophilic substitution typically occurs at the C2 (or α) position of the furan ring, which is the most reactive site. A final deprotonation step re-establishes the aromaticity of the ring, yielding the aminomethylated furan derivative, commonly referred to as a Mannich base.

The reactivity of the furan ring in the Mannich reaction is generally considered to be greater than that of thiophene (B33073) but less than that of the highly reactive pyrrole (B145914). To achieve favorable yields, particularly with less reactive furan substrates, the presence of activating, electron-donating groups on the furan ring can be beneficial. The reaction is typically conducted under acidic conditions, often using the amine hydrochloride salt as the source of both the amine and the acid catalyst.

Several variants of the classical Mannich reaction have been developed to improve yields and expand its scope. These include the use of pre-formed iminium salts, which can offer greater control over the reaction's regioselectivity. Another variation involves activating aminals or aminol ethers with reagents like chlorosilane derivatives to generate the reactive electrophile in situ.

Table 1: Key Aspects of the Mannich Reaction with Furan Derivatives

FeatureDescription
Reaction Type Three-component condensation (electrophilic substitution)
Substrates Furan or a furan derivative (as the C-H acid), Formaldehyde, Primary or Secondary Amine
Key Intermediate Iminium ion (R₂N⁺=CH₂)
Site of Attack Preferentially at the C2 (α) position of the furan ring
Typical Conditions Acidic (e.g., HCl)
Reactivity Trend Pyrrole > Furan > Thiophene
Variants Use of pre-formed iminium salts, activation of aminals with chlorosilanes

Williamson Ether Synthesis in Related Amine Chemistry

The Williamson ether synthesis is a fundamental and versatile method for preparing both symmetrical and asymmetrical ethers. Developed in 1850 by Alexander Williamson, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The classical transformation involves the reaction of an alkoxide ion with a primary alkyl halide.

In the context of amine chemistry, particularly with molecules that contain both an alcohol and an amine functional group (amino alcohols), the Williamson ether synthesis can be employed to selectively form an ether at the hydroxyl group (O-alkylation). The first step requires the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide then attacks the primary alkyl halide in a classic SN2 fashion, displacing the halide and forming the ether linkage.

A significant challenge in applying this synthesis to amino alcohols is the potential for competing side reactions. The amine's lone pair of electrons also possesses nucleophilic character, which can lead to N-alkylation, resulting in the formation of a secondary, tertiary, or even a quaternary ammonium salt. The choice of base and reaction conditions is critical to favor O-alkylation over N-alkylation. Using a base that is strong enough to deprotonate the alcohol but does not significantly activate the amine is crucial. For instance, NaH is often effective because it selectively deprotonates the more acidic alcohol.

Furthermore, under certain forcing conditions (e.g., high temperatures), protecting groups may be necessary to temporarily block the reactivity of the amine group, ensuring that the etherification occurs exclusively at the desired oxygen atom. The selection of the alkylating agent is also paramount; primary alkyl halides are strongly preferred as secondary and tertiary halides are prone to undergoing elimination reactions (E2) under the basic conditions of the Williamson synthesis.

Table 2: Factors Influencing Williamson Ether Synthesis in Amino Alcohols

FactorConsideration for O-Alkylation (Ether Formation)Potential Side Reaction
Mechanism SN2: Backside attack of the alkoxide on the alkyl halide.SN2: Attack of the amine on the alkyl halide (N-alkylation).
Base A strong base (e.g., NaH) is used to deprotonate the alcohol to form the alkoxide.The base can also increase the nucleophilicity of the amine.
Alkyl Halide Primary alkyl halides are optimal to minimize elimination.Secondary/tertiary halides lead to E2 elimination, forming alkenes.
Selectivity Reaction conditions must be controlled to favor O-alkylation over N-alkylation.Formation of secondary, tertiary, or quaternary amines.
Protecting Groups May be required for the amine function to prevent N-alkylation under harsh conditions.Not applicable.

Advanced Spectroscopic and Structural Characterization of 3 2 Furyl Propan 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.

One-dimensional NMR experiments are fundamental for establishing the primary structure of 3-(2-Furyl)propan-1-amine Hydrochloride. The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the furan (B31954) ring protons and the aliphatic protons of the propyl-amine chain. The presence of the hydrochloride salt results in a broad signal for the ammonium (B1175870) (-NH₃⁺) protons and can influence the chemical shifts of adjacent protons. The expected signals, their multiplicities, and integrations are crucial for confirming the molecular backbone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The spectrum will show four distinct signals for the furan ring carbons and three signals for the propyl chain carbons, with their chemical shifts being indicative of their electronic environment (e.g., attachment to oxygen or nitrogen).

Predicted ¹H and ¹³C NMR Data Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and may vary based on the solvent used (e.g., D₂O, DMSO-d₆).

Table 1. Predicted ¹H NMR Spectral Data for this compound.
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Furan H-5~7.4Doublet (d)1H
Furan H-4~6.3Doublet of doublets (dd)1H
Furan H-3~6.1Doublet (d)1H
-CH₂- (Position 1, adjacent to NH₃⁺)~3.0Triplet (t)2H
-CH₂- (Position 3, adjacent to furan)~2.8Triplet (t)2H
-CH₂- (Position 2)~2.0Quintet / Multiplet (m)2H
-NH₃⁺Broad singlet (br s)Variable (e.g., 7.5-8.5)3H
Table 2. Predicted ¹³C NMR Spectral Data for this compound.
AssignmentPredicted Chemical Shift (δ, ppm)
Furan C-2 (quaternary)~155
Furan C-5~142
Furan C-3~110
Furan C-4~106
-CH₂- (Position 1, adjacent to NH₃⁺)~38
-CH₂- (Position 2)~28
-CH₂- (Position 3, adjacent to furan)~25

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comsdsu.edu For this compound, COSY would show correlations between the protons on C1-C2 and C2-C3 of the propyl chain, confirming the sequence of the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. rsc.orgcolumbia.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signal at ~3.0 ppm to the carbon signal at ~38 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. rsc.orgcolumbia.eduyoutube.com It is particularly crucial for establishing the connection between different fragments of the molecule. Key correlations would be observed between the furan protons (H-3) and the adjacent methylene (B1212753) carbon of the propyl chain (C3), as well as between the propyl chain protons and the furan ring carbons, confirming the attachment of the side chain to the C2 position of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this, NOESY correlations would primarily be observed between protons on adjacent carbons, often mirroring the results of the COSY experiment. rsc.orgacs.org

Table 3. Predicted Key 2D NMR Correlations for this compound.
ExperimentCorrelating NucleiKey Expected Correlations
COSY¹H ↔ ¹HH1 ↔ H2; H2 ↔ H3; Furan H3 ↔ Furan H4; Furan H4 ↔ Furan H5
HSQC¹H ↔ ¹³C (1-bond)H1 ↔ C1; H2 ↔ C2; H3 ↔ C3; Furan H3 ↔ Furan C3; etc.
HMBC¹H ↔ ¹³C (2-3 bonds)H3 ↔ Furan C2; H3 ↔ Furan C3; Furan H3 ↔ C3; H1 ↔ C2; H2 ↔ C1; H2 ↔ C3

The molecular structure of 3-(2-Furyl)propan-1-amine is achiral, meaning it does not have stereocenters and therefore does not exist as enantiomers or diastereomers. Consequently, issues of diastereomeric ratio or cis/trans isomerism are not applicable to the compound itself.

However, NMR spectroscopy is a powerful technique for stereochemical analysis in chiral molecules. If 3-(2-Furyl)propan-1-amine were part of a racemic mixture (containing two enantiomers), its enantiomeric purity could be determined by NMR through the use of a chiral derivatizing agent (CDA). researchgate.net The primary amine would be reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomeric products have distinct chemical and physical properties and will, therefore, exhibit separate, distinguishable signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their ratio can be accurately calculated, which directly reflects the enantiomeric excess of the original amine. nih.gov

Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance. jeol.com Unlike chromatographic methods, qNMR can be a primary ratio method of measurement, capable of providing results traceable to the International System of Units (SI). bwise.kramazonaws.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. bwise.kr

In a research context, the purity of a synthesized batch of this compound can be accurately determined using ¹H qNMR. acs.org The procedure involves dissolving a precisely weighed amount of the analyte and a certified internal standard of known purity in an appropriate deuterated solvent. acs.org By comparing the integrals of specific, well-resolved signals from the analyte with those of the internal standard, the purity of the analyte can be calculated using a standard equation. This technique is advantageous as it does not require a reference standard of the analyte itself and can quantify the compound regardless of the presence of "NMR silent" impurities like residual solvents or inorganic salts. amazonaws.comacs.org

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

-NH₃⁺ Stretching: A broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt. This often overlaps with C-H stretching bands.

C-H (Aliphatic) Stretching: Absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the methylene groups of the propyl chain.

C-H (Aromatic/Furan) Stretching: Absorptions appearing above 3000 cm⁻¹ (typically 3150-3100 cm⁻¹).

-NH₃⁺ Bending: A medium to strong band around 1600-1500 cm⁻¹, indicative of the asymmetric and symmetric bending of the ammonium group.

C=C (Furan Ring) Stretching: Absorptions in the 1600-1450 cm⁻¹ region.

C-O-C (Furan Ring) Stretching: Strong, characteristic bands for the asymmetric and symmetric stretching of the ether linkage within the furan ring, typically found in the 1250-1020 cm⁻¹ region. instanano.com

Table 4. Predicted FT-IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmmonium (-NH₃⁺)3200-2800 (broad, strong)
C-H StretchFuran3150-3100
C-H StretchAliphatic (-CH₂-)2960-2850
N-H BendAmmonium (-NH₃⁺)1600-1500
C=C StretchFuran Ring1600-1450
C-O-C StretchFuran Ring1250-1020 (strong)

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a powerful analytical technique that provides complementary information to Fourier-Transform Infrared (FT-IR) spectroscopy for the vibrational analysis of molecular structures. The technique involves irradiating a sample with a monochromatic laser, typically in the near-infrared region, and detecting the inelastically scattered light. The resulting Raman spectrum plots the intensity of this scattered light against the energy shift (Raman shift), which corresponds to the vibrational modes of the molecule.

For this compound, FT-Raman analysis is particularly useful for identifying vibrations that are weak or absent in the IR spectrum. This includes symmetric vibrations and bonds involving non-polar functional groups. The key vibrational modes expected for this compound can be attributed to the furan ring, the propyl chain, and the ammonium group.

Furan Ring Vibrations: The furan moiety exhibits several characteristic Raman bands. Strong peaks are expected for the symmetric C=C stretching and ring breathing modes. The C-H stretching vibrations of the furan ring typically appear at high wavenumbers.

Propylamine Side Chain: The aliphatic propyl chain will show characteristic C-C and C-H stretching and bending vibrations. The C-N stretching vibration is also expected.

Ammonium Group: The formation of the hydrochloride salt protonates the primary amine to an ammonium group (-NH3+). This group will exhibit N-H stretching and bending modes, which can be observed in the Raman spectrum.

Raman Shift (cm⁻¹)Vibrational Assignment (Tentative)Associated Molecular Moiety
~3120C-H StretchingFuran Ring
~2930CH₂ Asymmetric & Symmetric StretchingPropyl Chain
~1580C=C Symmetric StretchingFuran Ring
~1460CH₂ ScissoringPropyl Chain
~1390Ring StretchingFuran Ring
~1020C-O-C Symmetric StretchingFuran Ring
~880Ring BreathingFuran Ring

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). A variety of ionization techniques and mass analyzers can be employed to probe different aspects of a molecule's characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. mdpi.com Given that this compound is a salt and thus non-volatile, analysis by GC-MS would typically require a derivatization step. The free amine, 3-(2-Furyl)propan-1-amine, could be analyzed directly or, more commonly, converted into a less polar and more volatile derivative, such as a trifluoroacetylated derivative, to improve chromatographic performance. researchgate.net

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy technique causes extensive fragmentation of the molecule, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides rich structural information.

For 3-(2-Furyl)propan-1-amine, the following fragmentation pathways are anticipated:

Molecular Ion (M•+): The initial ionization would produce a molecular ion with an m/z corresponding to the molecular weight of the free amine (125.17 g/mol ). cymitquimica.comchemicalbook.com

Alpha-Cleavage: A characteristic fragmentation for primary amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For this compound, this would result in the loss of a propyl-furyl radical and the formation of a stable [CH2=NH2]+ ion at m/z 30.

Furan Ring Fragmentation: The furan ring can undergo characteristic cleavages. A prominent fragment often arises from the cleavage at the bond connecting the propyl chain to the furan ring, leading to the formation of a furfuryl-type cation or a related stable ion.

Loss of Propyl Chain: Cleavage along the propyl chain can lead to various smaller fragments.

m/z (Mass-to-Charge Ratio)Plausible Ion StructureFragmentation Pathway
125[C₇H₁₁NO]⁺•Molecular Ion (of free amine)
96/95[C₅H₄O-CH₂CH₂]⁺ / [C₅H₄O-CH=CH]⁺•Cleavage of the C-N bond
81[C₅H₅O]⁺Furfuryl cation (from cleavage and rearrangement)
30[CH₂NH₂]⁺Alpha-cleavage at the amine

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and non-volatile molecules, including salts like this compound. wikipedia.org In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

Because ESI is a "soft" technique, it imparts very little excess energy to the molecule, resulting in minimal fragmentation. wikipedia.org The primary ion observed is typically the protonated molecule, [M+H]⁺. This makes ESI-MS an excellent method for accurately determining the molecular weight of the parent compound.

For this compound, the analysis would be performed on a solution of the compound. The amine is already protonated in the salt form, but the ESI process efficiently transfers the [C7H11NO + H]⁺ ion into the gas phase. The molecular weight of the free base is 125.17 g/mol , so the expected mass-to-charge ratio for the primary ion would be approximately 126.18.

AnalyteIonization ModeObserved IonExpected m/z
3-(2-Furyl)propan-1-aminePositive ESI[M+H]⁺~126.18

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass. While conventional MS can distinguish between ions of nominal integer mass, HRMS can differentiate between ions that have the same nominal mass but different elemental formulas (isobars). researchgate.net

By applying HRMS to the [M+H]⁺ ion of 3-(2-Furyl)propan-1-amine generated by ESI, its precise mass can be measured and compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This comparison can confirm the elemental formula C₇H₁₂NO⁺ with a high degree of confidence.

Elemental CompositionIsotopeExact Mass (Da)Number of AtomsTotal Mass (Da)
C₇H₁₂NO⁺¹²C12.000000784.000000
¹H1.0078251212.093900
¹⁴N14.003074114.003074
¹⁶O15.994915115.994915
Theoretical Exact Mass of [C₇H₁₂NO]⁺ 126.091889

Tandem Mass Spectrometry (MS/MS) is a technique used to obtain detailed structural information by analyzing the fragmentation of a specific precursor ion. nih.gov In an MS/MS experiment, an ion of interest (e.g., the [M+H]⁺ ion at m/z 126 from ESI) is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that reveals the connectivity of the atoms within the precursor ion.

For the [M+H]⁺ ion of 3-(2-Furyl)propan-1-amine, MS/MS analysis would provide valuable data for confirming its structure. Key fragmentation pathways would include:

Neutral Loss of Ammonia (B1221849): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule (NH₃, 17.03 Da). This would produce a fragment ion at m/z 109.06.

Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain, leading to characteristic losses.

Furan Ring Opening/Fragmentation: The energized precursor ion may undergo fragmentation involving the furan ring itself.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Plausible Lost FragmentStructural Implication
126.09109.0617.03NH₃Confirms presence of a primary amine
126.0981.0345.06CH₂CH₂NH₃Cleavage of C-C bond beta to the ring

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the material. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the exact positions of all atoms, bond lengths, and bond angles can be determined. gla.ac.uk

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure and reveal detailed information about its solid-state conformation and intermolecular interactions. As an amine hydrochloride salt, the crystal lattice would be held together by strong ionic interactions between the positively charged ammonium group (R-NH₃⁺) and the negatively charged chloride anion (Cl⁻). gla.ac.uk Furthermore, extensive hydrogen bonding between the N-H protons of the ammonium group and the chloride anion is expected to be a dominant feature of the crystal packing. nih.gov

While a published crystal structure for this compound is not available, data from other small organic hydrochloride salts suggest the type of crystallographic information that would be obtained. cambridge.org

Crystallographic ParameterHypothetical Data ExampleInformation Provided
Crystal SystemMonoclinicThe basic geometric shape of the unit cell
Space GroupP2₁/cSymmetry elements within the unit cell
a (Å)10.5Unit cell dimension
b (Å)8.2Unit cell dimension
c (Å)12.1Unit cell dimension
β (°)98.5Angle between unit cell axes
Volume (ų)1028Volume of the unit cell
Z4Number of molecules per unit cell

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This technique provides an atomic-resolution map, confirming the compound's structural formula, connectivity, and stereochemistry. The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. rigaku.com

For amine hydrochlorides, SCXRD is particularly valuable for unambiguously identifying the protonation site and characterizing the ionic interactions between the ammonium cation and the chloride anion. nih.gov Although a specific entry for this compound is not found in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD), the general methodology would yield a definitive model of its solid-state structure. The analysis would confirm the protonation of the primary amine group, leading to the formation of the 3-(2-furyl)propan-1-ammonium cation and a chloride anion.

Analysis of Bond Lengths, Bond Angles, and Molecular Conformation

The data derived from an SCXRD experiment allows for the precise measurement of all intramolecular geometric parameters, including bond lengths and bond angles. mdpi.com This information is critical for understanding the molecule's electronic structure and steric properties.

In the case of this compound, analysis would focus on the geometry of the furan ring, the conformation of the propyl chain, and the tetrahedral arrangement around the protonated nitrogen atom. It is expected that the bond lengths and angles within the furan ring would be consistent with those of other 2-substituted furan derivatives. The propyl chain, connecting the rigid furan ring to the polar ammonium group, would likely exhibit a staggered conformation to minimize steric strain.

A hypothetical data table derived from a potential SCXRD analysis is presented below to illustrate the type of information that would be obtained.

Bond/AngleTypeHypothetical Value
C(ring)-O(ring)Bond Length~ 1.37 Å
C(ring)-C(ring)Bond Length~ 1.35 - 1.44 Å
C(propyl)-NBond Length~ 1.49 Å
N-HBond Length~ 1.03 Å
C-C-CBond Angle~ 112°
H-N-HBond Angle~ 109.5°

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. Definitive data can only be obtained through experimental SCXRD analysis of this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by intermolecular forces, with hydrogen bonding being particularly dominant in the crystal structures of amine hydrochlorides. nih.gov

Chromatographic Techniques for Research Applications

Chromatographic methods are indispensable tools for the separation, identification, and purification of chemical compounds in a research setting. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Evaluation

HPLC is a powerful technique used to separate components of a mixture with high resolution and sensitivity. It is widely used to determine the chemical purity of a substance by separating the main compound from any impurities or byproducts. chromatographyonline.com For a primary amine like 3-(2-Furyl)propan-1-amine, reversed-phase HPLC using a C18 or C8 column is a common approach.

Purity Analysis: A typical method would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. A gradient elution using a mobile phase, such as a mixture of acetonitrile (B52724) and water with a buffer (e.g., phosphate (B84403) buffer), would separate the components based on their polarity. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Enantiomeric Excess Evaluation: Since 3-(2-Furyl)propan-1-amine is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is crucial, especially in pharmaceutical contexts. ijrpr.com This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are frequently effective for the separation of amine enantiomers. yakhak.orgmdpi.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess is a measure of the purity of one enantiomer relative to the other.

A hypothetical table of HPLC conditions for such analyses is provided below.

ParameterPurity Analysis (Reversed-Phase)Enantiomeric Excess (Chiral)
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Polysaccharide-based CSP (e.g., Chiralpak IA)
Mobile Phase Acetonitrile/Water with 0.1% TFAHexane (B92381)/Isopropanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temp. 25 °C25 °C

Note: These conditions are illustrative examples and require optimization for the specific compound and instrumentation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic chemistry to monitor the progress of a reaction. researchgate.net It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. researchgate.net

To monitor a reaction producing 3-(2-Furyl)propan-1-amine, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical; a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to achieve good separation. Because amines can interact strongly with the acidic silica gel, a small amount of a basic additive like triethylamine (B128534) is often included in the eluent to improve peak shape and prevent streaking.

Computational and Theoretical Investigations of 3 2 Furyl Propan 1 Amine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Geometry Optimization and Equilibrium Structures

The initial step in the computational analysis of 3-(2-Furyl)propan-1-amine Hydrochloride involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. DFT methods, particularly using hybrid functionals like B3LYP in combination with a basis set such as 6-31G(d), are commonly employed for this purpose nih.gov. The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached.

The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is influenced by the furan (B31954) ring, the propyl chain, and the protonated amine group. The furan ring is expected to be largely planar, while the propyl chain will adopt a staggered conformation to minimize steric hindrance. The presence of the hydrochloride salt, with the protonated amine group (NH3+), will lead to specific bond lengths and angles around the nitrogen atom, reflecting its sp3 hybridization and the electrostatic interactions with the chloride counter-ion.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond LengthC(furan)-C(propyl)1.51 Å
C-C (propyl)1.54 Å
C-N1.49 Å
N-H1.02 Å
Bond AngleC(furan)-C-C112°
C-C-C110°
C-C-N111°
H-N-H109.5°

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

Once the optimized geometry is obtained, the electronic structure of this compound can be analyzed. This includes examining the distribution of electron density and the resulting electrostatic potential. The charge distribution can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. This analysis is crucial for understanding the molecule's polarity and reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the protonated amine group is expected to be a region of high positive potential, while the oxygen atom of the furan ring will exhibit a negative potential.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (e)
O (furan)-0.45
N (amine)-0.90
H (on N)+0.40
Cl-1.00

Vibrational Analysis and Prediction of Spectroscopic Parameters (FT-IR, FT-Raman)

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies correspond to the fundamental vibrational modes of the molecule.

For this compound, characteristic vibrational modes are expected for the furan ring (C-H and C-O stretching), the propyl chain (C-H stretching and bending), and the protonated amine group (N-H stretching and bending). The calculated vibrational spectrum can be compared with experimental spectra to confirm the molecular structure and assign the observed absorption bands to specific vibrational modes. It is common practice to scale the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H stretching3200-3000~3150~3150
C-H (furan) stretching3100-3050~3080~3080
C-H (propyl) stretching2980-2850~2950~2950
N-H bending1600-1500~1550Not prominent
C=C (furan) stretching1550-1450~1500~1500
C-O-C (furan) stretching1250-1150~1200~1200

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter that provides information about the molecule's stability. A larger energy gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich furan ring, while the LUMO may be distributed over the entire molecule. The protonation of the amine group is expected to lower the energies of both the HOMO and LUMO and potentially increase the HOMO-LUMO gap, thereby enhancing the molecule's stability.

Table 4: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
E_HOMO-7.5
E_LUMO-0.5
HOMO-LUMO Gap (ΔE)7.0

Prediction of NMR Chemical Shifts and Coupling Constants, and Comparison with Experimental Data

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

The predicted ¹H and ¹³C NMR spectra for this compound can be used to aid in the assignment of experimental spectra and to confirm the molecule's structure. The chemical shifts of the protons and carbons in the furan ring, the propyl chain, and near the protonated amine group will be influenced by their local electronic environments. Comparing the calculated chemical shifts with experimental data provides a powerful validation of the computed molecular structure.

Table 5: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (δ)Predicted ¹³C Chemical Shift (δ)
C (furan, adjacent to O)-145
H (furan, adjacent to O)7.4-
C (propyl, attached to furan)-28
H (propyl, attached to furan)2.8-
C (propyl, central)-25
H (propyl, central)2.0-
C (propyl, attached to N)-40
H (propyl, attached to N)3.1-
H (on N)8.5-

Conformational Analysis and Potential Energy Surfaces

For flexible molecules like this compound, a single optimized geometry may not fully represent the molecule's behavior. Conformational analysis is therefore performed to explore the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. This is typically done by systematically varying the key dihedral angles and calculating the energy at each point, resulting in a potential energy surface (PES).

The PES reveals the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, the key rotations are around the C-C bonds of the propyl chain. The conformational analysis helps to identify the most stable conformer(s) and to understand the molecule's flexibility and dynamic behavior.

Calculation of Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Chemical Potential, Electron Transfer)

Global reactivity descriptors are crucial in understanding the chemical behavior of a molecule. These descriptors, derived from Density Functional Theory (DFT) calculations, provide insight into the molecule's stability, reactivity, and the nature of its interactions. For this compound, these parameters would be calculated to predict its electrophilic and nucleophilic character.

The primary descriptors include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). These are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on various organic molecules, including furan derivatives, have demonstrated the utility of these descriptors in predicting reactivity. For instance, a lower HOMO-LUMO energy gap generally indicates higher reactivity.

The amount of electronic charge that the molecule can accept, known as the maximum electron transfer (ΔNmax), is another key parameter. In the context of this compound, a positive value of ΔNmax would suggest that in a reaction, the molecule would preferentially act as an electron acceptor.

Table 1: Projected Global Reactivity Descriptors for this compound This table presents hypothetical yet representative values based on calculations for structurally similar furan derivatives.

DescriptorSymbolFormulaProjected Value (eV)
Electronegativityχ-(EHOMO + ELUMO)/23.5
Chemical Hardnessη(ELUMO - EHOMO)/22.5
Chemical Potentialμ-3.5
Global Electrophilicity Indexωμ2 / 2η2.45
Maximum Electron TransferΔNmax-μ / η1.4

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior, conformational changes, and intermolecular interactions of a system.

Dynamic Behavior and Conformational Flexibility

For this compound, MD simulations would reveal the flexibility of the propanamine side chain relative to the furan ring. The simulation would track the trajectories of all atoms, allowing for the analysis of bond rotations and the exploration of different conformational states. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the stability and flexibility of different parts of the molecule. It is expected that the terminal amine group and the propyl chain would exhibit higher flexibility compared to the more rigid furan ring.

Solvent Effects and Intermolecular Interactions

MD simulations are particularly well-suited for studying the effects of a solvent on a molecule's structure and dynamics. By simulating this compound in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amine and chloride ions with solvent molecules. The radial distribution function (RDF) would be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell. These simulations would also elucidate the nature and strength of intermolecular interactions, such as ion-dipole and hydrogen bonding, which are crucial for understanding the compound's solubility and behavior in solution.

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical studies on reaction mechanisms provide fundamental insights into how chemical reactions occur, including the identification of transition states and the calculation of energy barriers.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The geometry of the transition state is characterized by the presence of a single imaginary vibrational frequency. Once the transition state is identified, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. For example, in a potential N-alkylation reaction, the activation energy would be a key determinant of the reaction conditions required. Theoretical studies on amine-catalyzed reactions have successfully used these methods to elucidate complex reaction pathways. nih.gov

Table 2: Hypothetical Activation Energies for a Reaction of 3-(2-Furyl)propan-1-amine This table illustrates the kind of data generated from transition state calculations for a representative reaction.

Reaction TypeReactantsTransition State Energy (Hartree)Product Energy (Hartree)Activation Energy (kcal/mol)
N-alkylation3-(2-Furyl)propan-1-amine + CH3I-550.12345-550.1567822.5
Acylation3-(2-Furyl)propan-1-amine + Acetyl Chloride-620.98765-621.0345615.8

Understanding Electronic Effects of Substituents on Reaction Pathways

The furan ring in this compound is an electron-rich aromatic system. Computational studies can systematically investigate how introducing different substituents on the furan ring would alter the electronic properties and, consequently, the reaction pathways. For instance, introducing an electron-withdrawing group (like a nitro group) would be expected to decrease the nucleophilicity of the furan ring, potentially altering its reactivity in electrophilic substitution reactions. Conversely, an electron-donating group (like a methoxy (B1213986) group) would enhance its nucleophilicity. DFT calculations can quantify these effects by analyzing the charge distribution and the energies of molecular orbitals for a series of substituted analogues, providing valuable predictive insights for synthetic chemists. Studies on substituted furans have shown that electron-withdrawing substituents generally lead to lower activation barriers in Diels-Alder reactions. researchgate.net

Applications in Advanced Chemical Research and Synthesis Non Clinical Focus

Building Block for Complex Organic Synthesis

The presence of a nucleophilic primary amine and an adaptable furan (B31954) heterocycle makes 3-(2-Furyl)propan-1-amine a valuable precursor in the construction of complex molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

Primary amines are fundamental reagents in the synthesis of nitrogen-containing heterocycles. One of the most classic and effective methods for constructing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org In this context, 3-(2-Furyl)propan-1-amine can serve as the amine source, enabling the synthesis of N-substituted pyrroles where the substituent is a 3-(2-furyl)propyl group. The reaction proceeds under neutral or weakly acidic conditions, as strongly acidic environments may favor the formation of furan byproducts. organic-chemistry.org

The mechanism involves the amine attacking the two carbonyl groups sequentially to form a ring, which then eliminates two molecules of water to yield the aromatic pyrrole (B145914) ring. alfa-chemistry.com This methodology is highly valuable for creating pyrrole derivatives, which are common structural components in many natural products. wikipedia.org Furthermore, furanic compounds derived from biomass can be catalytically aminated using primary amines to produce pyrrole derivatives under relatively mild conditions with solid acid catalysts. rsc.org

Reaction TypeReactantsCatalyst/ConditionsProduct ClassRef
Paal-Knorr Synthesis1,4-Diketone, Primary AmineWeakly acidic (e.g., Acetic Acid)N-Substituted Pyrrole organic-chemistry.orgalfa-chemistry.com
Catalytic Amination2,5-Dimethylfuran, AmineSolid Acid (e.g., H-Y Zeolite), 150 °CN-Substituted Pyrrole rsc.org

Synthesis of Chiral Amines as Building Blocks for Academic Research

Chiral amines are critical structural motifs in a vast array of natural products and biologically active compounds. acs.org The synthesis of enantiomerically pure amines is a central goal in modern organic chemistry. yale.edu 3-(2-Furyl)propan-1-amine, being a primary amine, can be a substrate for derivatization into more complex chiral structures.

A powerful strategy for obtaining chiral amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines. acs.org Research has demonstrated the effective use of iridium catalysts for the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, affording chiral amines with high enantiomeric excess. acs.org This approach is highly efficient and atom-economical, generating almost no waste. acs.org

Beyond asymmetric synthesis, racemic amines can be separated into their constituent enantiomers through a process known as chiral resolution. wikipedia.org Common methods include:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts, which can often be separated by crystallization due to different solubilities. wikipedia.org

Enzymatic Kinetic Resolution: Using enzymes, such as lipases or transaminases, that selectively react with one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the modified one. nih.govgoogle.com

Chromatographic Separation: Utilizing a chiral stationary phase in column chromatography to physically separate the two enantiomers.

MethodApproachKey Reagent/CatalystOutcomeRef
Asymmetric HydrogenationConversion of a prochiral furan-containing imineChiral Iridium ComplexEnantioenriched Furan-Containing Amine acs.org
Enzymatic ResolutionSelective amination/deamination of one enantiomerω-TransaminaseOne Enantiomer of the Amine nih.gov
Chemical ResolutionFormation of separable diastereomeric saltsChiral Acid (e.g., Tartaric Acid)Separated Enantiomers wikipedia.org

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Primary amines are frequent participants in a wide range of MCRs.

The reactivity of the amine group in 3-(2-Furyl)propan-1-amine makes it a suitable candidate for such reactions. For instance, the reaction of the closely related furfurylamine (B118560) with aldehydes in acidic conditions to produce difurfuryl diamines demonstrates the amine's capacity to form imine intermediates, a key step in many MCRs. usda.gov This reactivity suggests its potential application in well-known MCRs like the Ugi, Biginelli, or Kabachnik-Fields reactions, which provide rapid access to complex and diverse molecular scaffolds. researchgate.net The furan ring itself can also participate in cycloaddition reactions, further expanding its synthetic potential. nih.gov

Ligand Design and Organometallic Catalysis

The nitrogen atom of the primary amine in 3-(2-Furyl)propan-1-amine possesses a lone pair of electrons, making it a potential ligand for coordinating to transition metals. This coordination is the foundation of its application in organometallic catalysis.

Exploration as Amine Ligands in Transition Metal Complexes

Amine-containing compounds are widely used as ligands in coordination chemistry. acs.org They can coordinate to a variety of transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable metal complexes. researchgate.netsysrevpharm.org The resulting complexes have diverse geometries, including octahedral and tetrahedral arrangements. researchgate.net

In the case of 3-(2-Furyl)propan-1-amine, the nitrogen atom can act as a Lewis base to bind a metal center. It is also conceivable that the oxygen atom of the furan ring could participate in coordination, allowing the molecule to function as a bidentate (N,O) ligand, which would form a stable five-membered chelate ring with the metal. The synthesis of such complexes typically involves reacting the amine ligand with a metal salt in a suitable solvent. nih.gov Characterization of these complexes is performed using techniques like FT-IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements. impactfactor.org

Metal IonPotential Ligand TypeCoordination Site(s)Potential GeometryRef
Co(II), Ni(II), Cu(II)Schiff Base from Furan-AmineAzomethine Nitrogen, Furan OxygenOctahedral, Square Planar researchgate.net
Zn(II), Cd(II), Hg(II)Furan-Amine DerivativeNitrogen, OxygenTetrahedral researchgate.net
Mn(II), Fe(III)Furan-Amine DerivativeNitrogen, OxygenOctahedral impactfactor.org

Role in Catalytic C-C and C-N Bond Forming Reactions

Amine ligands play a crucial role in tuning the reactivity and selectivity of transition metal catalysts used in cross-coupling reactions. These reactions are fundamental for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a cornerstone of modern synthesis. While often employing phosphine (B1218219) ligands, amine-based ligands can also influence the catalytic cycle. More directly, a primary amine like 3-(2-Furyl)propan-1-amine can serve as a nucleophile in such reactions. Importantly, research on palladium-catalyzed allylic C-H amination has shown that a furan functionality is well-tolerated within the amine nucleophile, indicating that the furan ring does not interfere with the catalytic process. acs.orgacs.org This tolerance is critical for employing furan-containing molecules in complex catalytic cycles for C-N bond formation. The development of catalysts based on non-precious metals like copper and iron for these transformations is also an active area of research. nih.gov

Materials Science Research

Potential for Polymer Synthesis or Modification of Organic Materials

There is currently no specific data available in scientific literature detailing the use of 3-(2-Furyl)propan-1-amine Hydrochloride as a monomer for polymer synthesis or for the modification of organic materials. However, the molecular structure of its parent amine, 3-(2-furyl)propan-1-amine, suggests theoretical potential for such applications. The primary amine group could, in principle, participate in polymerization reactions to form polyamides, polyimides, or polyurethanes when reacted with appropriate co-monomers such as dicarboxylic acids, dianhydrides, or diisocyanates, respectively.

The furan ring itself is a versatile chemical moiety that can be involved in various polymerization and modification strategies. Furan derivatives are increasingly explored as bio-based alternatives to petroleum-derived monomers. For instance, furan-based diamines have been synthesized and successfully used to produce bio-based polyimides, which are known for their excellent thermal stability. The incorporation of the furan ring into polymer backbones can also impart unique properties, such as the ability to undergo reversible Diels-Alder reactions, which can be utilized for creating self-healing materials.

Polymer ClassPotential Co-monomerPotential Polymer Backbone Feature
PolyamideDicarboxylic acid / Diacyl chlorideAmide Linkage
PolyimideDianhydrideImide Ring
PolyurethaneDiisocyanateUrethane Linkage

This table is based on the theoretical reactivity of the primary amine group and does not represent experimentally verified data for this compound.

Use as a Probe in Mechanistic Chemical Studies (Non-Biological Systems)

There is no available scientific literature that describes the use of this compound as a probe in non-biological mechanistic chemical studies. The suitability of a molecule as a chemical probe typically relies on specific properties, such as a unique spectroscopic signature (e.g., fluorescence, specific NMR shift), electrochemical activity, or the ability to selectively interact with and report on a particular chemical environment or species.

In the absence of any research, one can only speculate on its potential. For instance, the furan ring has known electronic and spectroscopic properties that could theoretically be exploited. However, without experimental data, any discussion of its application as a chemical probe remains purely hypothetical.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into green and sustainable methods for synthesizing furan-based amines. Future efforts will likely focus on moving away from traditional synthetic routes that often rely on harsh reagents and generate significant waste. Key areas of development include biocatalytic and chemoenzymatic strategies.

Biocatalysis, for instance, offers a promising alternative by utilizing enzymes like transaminases for the amination of furan (B31954) derivatives. mdpi.comresearchgate.net These enzymatic processes can be conducted in aqueous media under mild conditions, significantly reducing the environmental footprint. researchgate.net A hybrid approach, combining chemical and enzymatic steps, can also be employed to efficiently convert biomass-derived furfural (B47365) into valuable furfurylamines. frontiersin.orgnih.gov The development of robust and recyclable catalysts is another cornerstone of green synthesis. For example, solid acid catalysts have been explored for the conversion of biomass into furfural, the precursor to many furan derivatives. nih.gov

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying and optimizing novel transaminases and other enzymes for the specific synthesis of 3-(2-Furyl)propan-1-amine.

Integrated Biorefineries: Developing processes that directly convert raw biomass into the target amine, minimizing intermediate isolation steps.

Benign Reaction Media: Exploring the use of deep eutectic solvents and other green solvents to enhance reaction efficiency and simplify product separation. frontiersin.org

Exploration of Novel Catalytic Transformations Involving the Furan Ring

The furan ring in 3-(2-Furyl)propan-1-amine is a hub of reactivity, offering opportunities for a variety of catalytic transformations. Two key areas for future exploration are the hydrogenation of the furan ring and its selective ring-opening.

Catalytic hydrogenation of the furan moiety can lead to the corresponding tetrahydrofuran (B95107) derivative, a valuable building block in its own right. Research has shown that the choice of catalyst, such as platinum or palladium, and reaction conditions can influence the selectivity of this transformation. researchgate.netacs.org The electrochemical hydrogenation of furanic compounds is also an emerging area with potential for greener processes. rsc.org

Selective ring-opening of the furan ring can yield linear compounds with diverse functionalities. Density Functional Theory (DFT) studies have provided insights into the mechanisms of furan ring opening on catalyst surfaces like Pd(111), suggesting that hydrofuran is a key reactive intermediate. rsc.orgresearchgate.net Understanding these mechanisms is crucial for designing catalysts that can selectively cleave the C-O bonds in the furan ring to produce valuable linear amines.

Future research will likely investigate:

Selective Hydrogenation Catalysts: Developing catalysts that can selectively hydrogenate the furan ring without affecting other functional groups in the molecule.

Controlled Ring-Opening Reactions: Designing catalytic systems for the regioselective opening of the furan ring to produce specific linear amine derivatives.

Tandem Catalytic Processes: Combining hydrogenation and ring-opening reactions in a single pot to create complex molecular architectures from a simple starting material.

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For 3-(2-Furyl)propan-1-amine Hydrochloride, computational modeling can provide invaluable insights into its behavior and guide the development of new synthetic methodologies.

DFT studies can be used to investigate the reaction mechanisms of furan hydrogenation and ring-opening on various catalyst surfaces. rsc.orgresearchgate.net This allows researchers to understand the energetics of different reaction pathways and identify rate-determining steps. researchgate.net Such knowledge is critical for the rational design of more efficient and selective catalysts. For instance, computational studies have been used to explore the conversion of furfural to various products on a Pd(111) surface, providing a detailed understanding of the reaction network. acs.org

Predictive modeling can also be used to screen potential catalysts before they are synthesized and tested in the lab, saving significant time and resources. nih.govnih.govscilit.com By building models based on molecular descriptors, it is possible to predict the catalytic performance of new catalyst candidates with a high degree of accuracy. nih.govnih.govscilit.com

Future computational research will likely focus on:

Multi-scale Modeling: Combining quantum mechanical calculations with larger-scale simulations to model complex catalytic systems more accurately.

Machine Learning in Catalyst Discovery: Utilizing machine learning algorithms to analyze large datasets from computational and experimental studies to identify novel catalyst formulations.

In Silico Reaction Prediction: Developing computational tools that can accurately predict the outcome of novel catalytic transformations involving 3-(2-Furyl)propan-1-amine and its derivatives.

Synthesis and Investigation of Novel Derivatives with Enhanced Reactivity or Selectivity in Chemical Processes

The synthesis of novel derivatives of 3-(2-Furyl)propan-1-amine can lead to compounds with improved properties for various applications. This can be achieved by modifying either the furan ring or the propanamine side chain.

Substitution on the furan ring can significantly alter the electronic properties of the molecule, thereby influencing its reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can affect the susceptibility of the furan ring to electrophilic substitution or hydrogenation. pharmaguideline.com

Modification of the primary amine group can lead to a wide range of secondary and tertiary amines, amides, and other nitrogen-containing functional groups. These derivatives can exhibit different biological activities or serve as ligands for metal catalysts. The development of efficient methods for these transformations is an active area of research.

Future synthetic efforts will likely target:

Functionalized Furan Rings: Developing synthetic routes to introduce a variety of substituents at different positions on the furan ring.

Diverse Amine Derivatives: Exploring a broad range of reactions to modify the primary amine group and create a library of new compounds.

Structure-Property Relationship Studies: Systematically investigating how changes in the molecular structure affect the chemical and physical properties of the derivatives.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the field of chemical research by enabling the rapid discovery and optimization of new reactions and molecules. For this compound, these technologies can accelerate the exploration of the research directions outlined above.

Automated flow chemistry systems can be used to rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify optimal conditions for a given transformation. syrris.comrsc.org This is particularly useful for optimizing the synthesis of novel derivatives or for screening catalysts for new transformations. Robotic systems can be programmed to perform complex multi-step syntheses, allowing for the creation of large libraries of compounds with minimal human intervention. nih.govresearchgate.netchemistryworld.comyoutube.comnih.gov

HTE techniques can be used to screen large numbers of catalysts or reaction conditions in parallel, dramatically increasing the speed of discovery. mdpi.commpg.de For example, a high-throughput screening approach was used to evaluate a large number of commercial catalysts for the reductive etherification of furfural. mdpi.com

The future of research in this area will involve:

Fully Automated Synthesis Platforms: Developing integrated robotic systems that can perform all steps of a chemical synthesis, from reagent preparation to product purification and analysis.

AI-Driven Experimentation: Using artificial intelligence to design and execute experiments, analyze the results, and propose new hypotheses to be tested. nih.gov

Miniaturized High-Throughput Systems: Utilizing microfluidic devices to perform thousands of reactions in parallel on a small scale, further accelerating the pace of discovery.

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovations in a wide range of chemical applications.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Furyl)propan-1-amine Hydrochloride, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution to introduce the furyl group onto the propan-1-amine backbone. For example, a one-pot synthesis (similar to methods in ) can achieve high enantiomeric excess (ee) by using allylic alcohols and chiral catalysts. To maximize yield and purity:
  • Use HPLC or column chromatography for purification .
  • Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions.
  • Employ hydrochloric acid in the final step to form the stable hydrochloride salt, enhancing solubility .

Q. How does the hydrochloride salt form influence the compound's physicochemical properties?

  • Methodological Answer : The hydrochloride salt improves water solubility and stability, critical for biological assays. Key properties include:
  • Solubility : Test in aqueous buffers (e.g., PBS) at varying pH levels to confirm solubility .
  • Hygroscopicity : Store under inert conditions (e.g., desiccated, nitrogen atmosphere) to prevent degradation.
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR (¹H/¹³C): Assign peaks for the furyl group (δ 6.2–7.4 ppm for aromatic protons) and amine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the furyl group affect electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The furyl group’s electron-rich aromatic system enhances nucleophilic reactivity. To study this:
  • Perform DFT calculations to map electron density distribution .
  • Test reactivity in Suzuki-Miyaura couplings using palladium catalysts; monitor yields under varying conditions (e.g., solvent, base) .
  • Compare with phenyl or thiophene analogs to isolate furyl-specific effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from synthesis variability or assay conditions. Address this by:
  • Standardizing synthesis : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict stoichiometry) .
  • Orthogonal assays : Use both in vitro (e.g., receptor binding) and in silico (molecular docking) models to validate activity .
  • Batch analysis : Compare multiple batches via HPLC-MS to correlate purity/impurity profiles with bioactivity .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced pharmacological profiles?

  • Methodological Answer :
  • Systematic SAR Studies :
  • Modify the furyl group (e.g., halogenation, methoxy substitution) and test effects on receptor binding .
  • Introduce substituents on the propan-1-amine chain to alter lipophilicity (logP) and blood-brain barrier penetration .
  • Biological Testing :
  • Use radioligand displacement assays for receptor affinity quantification .
  • Assess metabolic stability via microsomal incubation (e.g., human liver microsomes) .

Q. What advanced models evaluate the compound's neuropharmacological potential?

  • Methodological Answer :
  • In vitro : Primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection assays .
  • In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain penetration) .
  • Mechanistic Studies : Patch-clamp electrophysiology to assess ion channel modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.